N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2,3-dimethylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological properties that make it a candidate for therapeutic applications.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: can be compared with other acetamide derivatives, oxadiazole-containing compounds, and phenyl-substituted compounds.
Uniqueness
Structural Features: The unique combination of the oxadiazole ring, phenyl group, and dimethylphenyl group sets it apart from other compounds.
Chemical Properties: Its specific reactivity and stability under various conditions make it distinct.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-8-6-13-21(17(16)2)25-22(28)15-29-20-12-7-11-19(14-20)24-26-23(27-30-24)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLTWVVINCGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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